Cas no 383-13-1 (4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid)

383-13-1 structure
Nome del prodotto:4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
Numero CAS:383-13-1
MF:C9H5F5O2
MW:240.126820325851
MDL:MFCD15209530
CID:1071531
PubChem ID:329765870
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
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- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
- 4-(Pentafluoroethyl)benzoic acid
- p-(Pentafluoroethyl)benzoic acid
- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid, 97%
- BBL102150
- 4-Pentafluoroethyl-benzoic acid
- AKOS015891001
- CHEMBL317558
- Z815579442
- 4-(Perfluoroethyl)benzoic acid
- STL555949
- DTXSID801265655
- EN300-54795
- G41702
- 383-13-1
- CS-0451907
- MFCD15209530
- SCHEMBL3241556
- 4-(Perfluoroethyl)benzoicacid
- MS-20379
- AU-004/43508113
-
- MDL: MFCD15209530
- Inchi: InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)
- Chiave InChI: WJKRCWXOKSNIAD-UHFFFAOYSA-N
- Sorrisi: C1=C(C=CC(=C1)C(C(F)(F)F)(F)F)C(=O)O
Proprietà calcolate
- Massa esatta: 240.02095
- Massa monoisotopica: 240.02097021g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 266
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 37.3Ų
- XLogP3: 3.8
Proprietà sperimentali
- Punto di fusione: 154-159 °C
- PSA: 37.3
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Informazioni sulla sicurezza
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Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P301+P312+P330-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-36/37/38
- Istruzioni di sicurezza: 26
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Identificazione dei materiali pericolosi:
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-54795-0.05g |
4-(pentafluoroethyl)benzoic acid |
383-13-1 | 95.0% | 0.05g |
$82.0 | 2025-03-21 | |
TRC | P273623-500mg |
4-(1,1,2,2,2-Pentafluoroethyl)benzoic Acid |
383-13-1 | 500mg |
$ 320.00 | 2022-06-03 | ||
Enamine | EN300-54795-2.5g |
4-(pentafluoroethyl)benzoic acid |
383-13-1 | 95.0% | 2.5g |
$474.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 089104-1g |
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid |
383-13-1 | 97% | 1g |
5722CNY | 2021-05-07 | |
A2B Chem LLC | AG05365-500mg |
4-(Perfluoroethyl)benzoic acid |
383-13-1 | 97% | 500mg |
$194.00 | 2024-04-20 | |
A2B Chem LLC | AG05365-1g |
4-(Perfluoroethyl)benzoic acid |
383-13-1 | 97% | 1g |
$321.00 | 2024-04-20 | |
1PlusChem | 1P00CZPX-500mg |
4-(pentafluoroethyl)benzoic acid |
383-13-1 | 95% | 500mg |
$383.00 | 2025-02-26 | |
1PlusChem | 1P00CZPX-50mg |
4-(Pentafluoroethyl)benzoic acid |
383-13-1 | 95% | 50mg |
$127.00 | 2025-03-13 | |
A2B Chem LLC | AG05365-50mg |
4-(Perfluoroethyl)benzoic acid |
383-13-1 | 95% | 50mg |
$122.00 | 2023-12-30 | |
Aaron | AR00CZY9-10g |
4-(pentafluoroethyl)benzoic acid |
383-13-1 | 95% | 10g |
$1512.00 | 2023-12-13 |
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid Letteratura correlata
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1. Structural effects of one-electron oxidation on a cyclobutadieneiron derivative: X-ray crystal structures of [Fe(CO){P(OMe)3}2(η-C4Ph4)] and [Fe(CO){P(OMe)3}2(η-C4Ph4)]BF4A. Guy Orpen,Neil G. Connelly,Mark W. Whiteley,Peter Woodward J. Chem. Soc. Dalton Trans. 1989 1751
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2. In situ syntheses of trans-spanned octahedral ruthenium complexes. Crystal structures of trans-[Ru(Cl)(trpy){Ph2PC6H4CH2O(CO)(CH2)4(CO)OCH2C6H4PPh2}][PF6]·0.25C6H5Me·0.5CH2Cl2 and trans-[Ru(Cl)(trpy)(PPh3)2][BF4]·CH2Cl2??Willie J. Perez,Charles H. Lake,Ronald F. See,Laurence M. Toomey,Melvyn Rowen Churchill,Kenneth J. Takeuchi,Christopher P. Radano,Walter J. Boyko,Carol A. Bessel J. Chem. Soc. Dalton Trans. 1999 2281
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3. Diazepines, Part 28. Crystal and molecular structures of some dihydrodiazepinium salts and correlation with their reactivity and spectraGeorge Ferguson,Douglas Lloyd,Hamish McNab,Donald R. Marshall,Barbara L. Ruhl,Taduesz Wieckowski J. Chem. Soc. Perkin Trans. 2 1991 1563
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4. Cluster activation via cyclometallation. Formation of the cyclometallated triosmium carbonyl cluster [Os3H2(CO)9{P(C6H4)Ph}] and its reactions with phosphorus donor ligands. The X-ray crystal structures of [Os3H2(CO)9{P(C6H4)Ph}] and [Os3H(CO)9{P(OMe)3}(PPh2)]Stephen B. Colbran,Patricia T. Irele,Brian F. G. Johnson,Fernando J. Lahoz,Jack Lewis,Paul R. Raithby J. Chem. Soc. Dalton Trans. 1989 2023
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5. Raman spectroelectrochemical studies and crystal structure of a binuclear copper(I) complex with a bridging diimine ligandKeith C. Gordon,Ala H. R. Al-Obaidi,Pradeep M. Jayaweera,John J. McGarvey,John F. Malone,Steven E. J. Bell J. Chem. Soc. Dalton Trans. 1996 1591
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